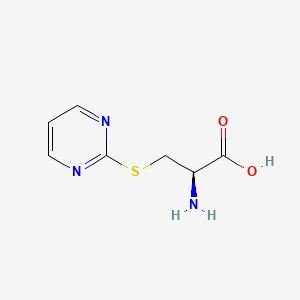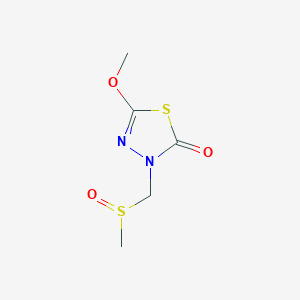
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxy group, a methylsulfinyl group, and a thiadiazolone core
Vorbereitungsmethoden
The synthesis of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include methoxy-substituted aromatic compounds and sulfur-containing reagents.
Reaction Conditions: The reaction conditions may involve the use of solvents such as methanol or ethanol, along with catalysts to facilitate the formation of the thiadiazole ring.
Synthetic Routes: One common synthetic route involves the reaction of a methoxy-substituted aromatic compound with a sulfur-containing reagent under controlled conditions to form the thiadiazole ring
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfinyl group back to a methylthio group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfinyl groups play a crucial role in its binding to target molecules. It can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
5-methoxy-2-methylindole: This compound shares the methoxy group but differs in its core structure and functional groups.
5-methoxyindole-3-acetic acid: Another methoxy-substituted compound with different biological activities and applications.
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with a methoxy group and different core structure, used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
16899-04-0 |
|---|---|
Molekularformel |
C5H8N2O3S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
5-methoxy-3-(methylsulfinylmethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3S2/c1-10-4-6-7(3-12(2)9)5(8)11-4/h3H2,1-2H3 |
InChI-Schlüssel |
LBMZURPDADXCLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN(C(=O)S1)CS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


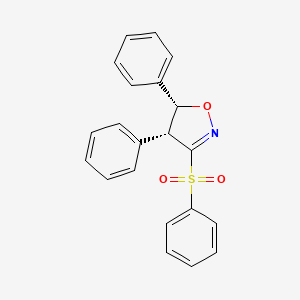
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
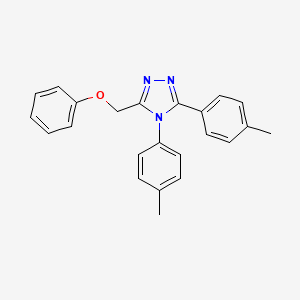
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
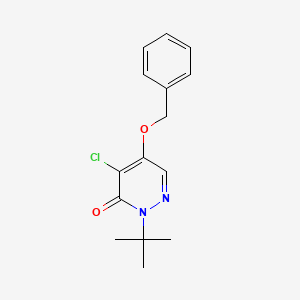
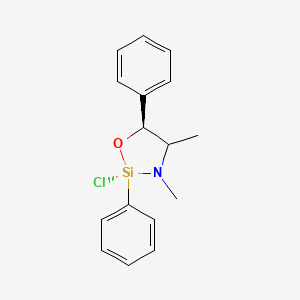
![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

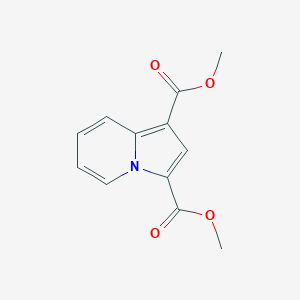
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
